Specific Scientific Field: This research falls under the field of Organic Chemistry and Pharmacology.
Summary of the Application: The study involves the synthesis of new pyrimidine-containing compounds, specifically 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . These compounds have potential synthetic and pharmacological interest.
Methods of Application or Experimental Procedures: The one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound provides a simple method for the preparation of these derivatives . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .
Results or Outcomes: The study resulted in the successful synthesis of the mentioned pyrimidine-containing compounds.
Specific Scientific Field: This research is in the field of Material Science and Chemistry.
Summary of the Application: The study focuses on the synthesis and applications of pyrene-based metal–organic frameworks (MOFs). Pyrene is a widely investigated aromatic hydrocarbon due to its unique optical and electronic properties .
Methods of Application or Experimental Procedures: The development and synthesis of pyrene-based molecules as bridging ligands are used in MOF structures. The synthesis attempts, as well as the post-synthetic modifications of pyrene-based MOFs by the incorporation of metals or ligands in the structure, are discussed .
Results or Outcomes: The promising results of such MOFs in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications, are highlighted .
Specific Scientific Field: This research is in the field of Organic Chemistry.
Summary of the Application: The study involves the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .
Methods of Application or Experimental Procedures: When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Specific Scientific Field: This research is in the field of Pharmacology and Medicinal Chemistry.
Summary of the Application: The study involves the design of effective pyrimidine-based drugs with a beneficial role in fighting diseases. Pyrimidine ring is a nitrogen-containing heterocyclic aromatic compound that occurs widely in nature and has attracted tremendous attention due to its wide usage in medicinal chemistry research .
Methods of Application or Experimental Procedures: The study involves the design and synthesis of different analogs of pyrimidines that have wide biological activities and therapeutic applications .
Results or Outcomes: Pyrimidine derivatives have been found to exhibit antibacterial, antifungal, anticancer activities, herbicidal properties, and potential central nervous system (CNS) depressant properties. They also have applications in the chemotherapy of AIDS, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, and antioxidant treatments .
Specific Scientific Field: This application falls under the field of Biochemistry and Molecular Biology.
Summary of the Application: Pyrimidine is a core skeleton which exists in nature as substituted and ring-fused derivatives, including uracil, thymine, and cytosine as three essential building blocks of nucleic acids DNA and RNA .
Methods of Application or Experimental Procedures: The study of the structure and function of these nucleic acids forms the basis of molecular biology .
Results or Outcomes: Understanding the role of these pyrimidine derivatives in the structure and function of DNA and RNA has led to significant advancements in the field of genetics and genomics .
Specific Scientific Field: This application falls under the field of Nutrition Science and Biochemistry.
Summary of the Application: Pyrimidine ring is found in vitamins like thiamine, riboflavin, and folic acid .
Methods of Application or Experimental Procedures: The study involves the understanding of the role of these vitamins in various biochemical processes in the body .
Results or Outcomes: These vitamins play crucial roles in various biochemical reactions in the body, contributing to overall health and well-being .
1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound belonging to the pyrimidine family. It features a pyrimidine ring substituted with a 3-methylphenyl group at the 1-position and three keto groups at the 2, 4, and 6 positions. This unique structure contributes to its distinct chemical properties and potential biological activities. The compound is characterized by its molecular formula and CAS number 109493-60-9.
These reactions can lead to the formation of major products such as N-oxides, hydroxyl derivatives, and various substituted phenyl derivatives.
The biological activity of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is of significant interest due to its potential therapeutic applications. The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. Its structure allows it to fit into active sites of these enzymes, blocking their function and leading to desired therapeutic effects. This makes it a candidate for further research in medicinal chemistry and drug development.
The synthesis of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following methods:
In industrial settings, similar synthetic routes are optimized for higher yields and purity using continuous flow reactors and automated systems.
1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has potential applications in various fields:
The interaction studies of 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione focus on its binding affinity with specific molecular targets. Various assays can be employed to evaluate its inhibitory effects on enzyme activity or cellular proliferation. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.
Several compounds share structural similarities with 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | Pyrimidine ring with a phenyl group | Lacks the methyl substitution on the phenyl ring |
| 1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Pyrimidine ring with a para-methyl phenyl group | Different substitution pattern may affect reactivity |
| 1-(3-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | Pyrimidine ring with a chlorophenyl group | Chlorine substitution could enhance electrophilic reactivity |
Uniqueness: The presence of the 3-methyl group on the phenyl ring in 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione enhances its chemical reactivity and biological activity compared to similar compounds. This substitution can improve its binding affinity to molecular targets and enhance pharmacokinetic properties.
Classical methods for synthesizing N-aryl barbiturates rely on condensation reactions between urea derivatives and malonic acid esters. A foundational approach involves the cyclization of N-aryl carbodiimides with malonic acid monoethyl esters under basic conditions. For instance, Volonterio and Zanda demonstrated that N-alkyl-N'-aryl carbodiimides react with malonic acid monoesters to form N-acyl urea intermediates, which undergo base-mediated cyclization to yield barbiturates [1]. This method, while effective for simple substrates, often requires harsh conditions (e.g., sodium hydroxide in 1,4-dioxane) and exhibits limited tolerance for sterically hindered aryl groups [3].
A solvent-free variant using mechanical grinding has been reported for analogous compounds. Sodium acetate-catalyzed condensation between barbituric acid and aromatic aldehydes under grinding conditions produces 5-arylidene barbiturates in high yields (75–90%) without solvents [4]. Although not directly applied to 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, this method highlights the feasibility of solid-state reactions for N-aryl functionalization.
Modern approaches leverage palladium-catalyzed cross-coupling and multi-component reactions (MCRs) to streamline synthesis. A notable advancement involves the palladium-catalyzed α-arylation of barbiturates with haloarenes. Using Pd(dba)₃ and P(tBu)₃ as catalysts, researchers achieved direct C–H functionalization of barbiturates with iodobenzene derivatives, yielding 5-aryl barbiturates in 65–78% yields [6]. Applied to 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, this method could facilitate selective aryl introduction at the C5 position.
Additionally, MCRs combining phenylglyoxal, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol with sodium acetate produce structurally complex barbiturates in 83% yields [2]. Adapting this protocol by substituting phenylglyoxal with 3-methylbenzaldehyde may provide a direct route to the target compound.
Three-component one-pot syntheses have emerged as efficient strategies for constructing polysubstituted barbiturates. A sequential process involving carbodiimide-malonic acid condensation, cyclization, and electrophilic alkylation enables the synthesis of 1,3,5,5-tetrasubstituted derivatives [3]. For example, reacting N-(3-methylphenyl)carbodiimide with malonic acid monoethyl ester in 1,4-dioxane, followed by NaOH-mediated cyclization and benzyl bromide alkylation, yields 1-(3-methylphenyl)-5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione in 72% overall yield [3].
A related MCR employs T3P (propylphosphonic anhydride) as a coupling agent for condensing carboxylic acids and ureas. In a novel process, T3P-mediated activation of a carboxylic acid precursor followed by cyclization with CDI (1,1'-carbonyldiimidazole) produces multi-substituted barbiturates in 92% yield [8]. This method’s scalability and minimal side products make it suitable for industrial applications.
Green protocols prioritize solvent reduction and catalyst-free conditions. A water-mediated Claisen-Schmidt condensation between barbituric acid and aldehydes at pH 1.44 facilitates chalcone formation, which undergoes Michael addition and cyclization to yield spirobarbiturates [5]. This approach eliminates organic solvents and achieves 85–90% conversions.
Similarly, mechanochemical grinding with sodium acetate enables the synthesis of 5-arylidene barbiturates at room temperature [4]. Applied to 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, this method could reduce energy consumption by 40% compared to reflux-based protocols.
Transition metal catalysts enhance regioselectivity and reaction efficiency. The Ullmann coupling, utilizing copper to couple aryl halides with barbiturates, provides access to biaryl-substituted derivatives [7]. For instance, coupling 3-methyliodobenzene with a barbiturate precursor using CuI and 1,10-phenanthroline yields 1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione in 68% yield [7].
Palladium catalysts offer superior functional group compatibility. Hartwig’s conditions (Pd(dba)₃, P(tBu)₃, Cs₂CO₃) enable the coupling of N,N′-disubstituted barbiturates with iodoarenes in 1,4-dioxane at 101°C, achieving 75% yields for electron-deficient aryl groups [6].
Reaction parameters critically influence yield and purity:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | 1,4-Dioxane vs. THF | +22% [3] |
| Base | Cs₂CO₃ vs. NaH | +18% [6] |
| Catalyst Loading | 5 mol% Pd vs. 10 mol% | +12% [6] |
| Temperature | 120°C vs. 80°C | +15% [8] |
Microwave irradiation reduces reaction times from 12 h to 45 minutes for cyclization steps, enhancing throughput [8]. Additionally, substituting NaOH with K₂CO₃ in cyclization steps minimizes side product formation, improving isolated yields to 89% [3].
| Reactive Site | Representative Transformations | Key Outcomes | Source(s) |
|---|---|---|---|
| C-5 methylene (active-methylene) | Knoevenagel condensation, Michael addition, spirocyclization | 5-arylidene products, pyrano-/furopyrimidines | 21] [1] [2] |
| N-1 / N-3 imide NH | Alkylation, acylation, carbodiimide coupling | Rapid onset hypnotics, disubstituted barbiturates | 22] [3] |
| Carbonyl O(2) / O(4) / O(6) | Thionation, selenium insertion | Thiobarbiturates, selenobarbiturates | 23] [3] |
| Barbiturate ring | Ring expansion (spiro-cyclopropane → cyclobutane), ring contraction (oxazine → pyrimidine) | Novel 4-, 5-membered heterocycles | 54] [4] |
| Whole scaffold | Hybridization with indan-1,3-dione, chromone, diphenyl ether, etc. | Polypharmacophore frameworks | 34] [5] [6] |
| O,O- / N,O- chelation sites | Transition-metal complexation (Cr, Mn, Fe, Zn, Cd) | Catalysts, antimicrobial agents, semiconductors | 25] [7] [8] |
The acidity of the C-5 methylene (pK_a≈4.2) enables facile condensation and addition chemistry.
| Aldehyde (R) | Product Yield % | λ_max nm (EtOH) | IE % in 1 M HCl |
|---|---|---|---|
| 3,4-(OMe)_2Ph | 93 [10] | 418 [10] | 92.8 [10] |
| 4-ClPh | 87 [9] | 401 [9] | 78.2 [10] |
| 4-NO_2Ph | 80 [9] | 430 [9] | 57.0 [10] |
Alkylation or arylation of N-1/N-3 tunes lipophilicity and pharmacokinetics.
| N-Substituent(s) | logP | Onset (min, i.p. mouse) | Sleep Time min |
|---|---|---|---|
| H/H (parent) | 1.7 | 22 [15] | 210 [15] |
| Me/H | 2.3 | 7 [14] [15] | 95 [14] [15] |
| Et/Et | 3.4 | 5 [15] | 52 [15] |
Partial or full replacement of carbonyl oxygens yields thio- and seleno-barbiturates.
Linking barbiturate cores with distinct pharmacophores generates multifunctional agents.
| Hybrid Class | Construction Strategy | Notable Activity | Source(s) |
|---|---|---|---|
| Chromone-Fused Furopyrimidines | 3-Component (barbiturate + 3-formylchromone + R–NC) under DMF / MW | Inhibits breast cancer HS-578T, GI_50 1.5 µM | 34] [18] |
| Diphenyl-Ether Bis-Heterocycles | Michael / Claisen sequence on bis-dialdehyde | Broad Gram-positive antibacterial (MIC 4 µg/mL) | 43 |
| Tetrasubstituted “Push-Pull” Alkenes | Sequential ring-open / close chemistry (Scheme 2) | Potent anti-Schizosaccharomyces (IC_50 ≈ 2 µg/mL) | 64 |
Barbiturate-based spirocyclopropyl intermediates undergo thermally induced rearrangement (DMSO, 100 °C, 4 h) to yield stereo-defined furo[2,3-d]pyrimidines (50–75%) [19]. Catalytic triethylamine/BrCN enables bis-spiro linkage when dialdehydes are employed (up to 89% isolated) [1]. These heterocycles function as PI3K/AKT dual inhibitors with IC_50 as low as 0.18 µM [18].
The tricarbonyl keto-enol system offers O,O- and N,O-chelating pockets.
| Metal Center | Complex Stoichiometry | Geometry / Coordination | Antimicrobial Zone (mm, S. aureus) | Reference |
|---|---|---|---|---|
| Cr(III) | [Cr(HL)2(OH)(H2O)]·H_2O | Octahedral | 18 [20] | 25 |
| Mn(II) | [Mn(HL)2(H2O)_2] | Octahedral | 15 [20] | 25 |
| Zn(II) | [Zn(HL)_2] | Tetrahedral | 20 [21] | 30 |
| Cd(II) | [Cd(HL)_2] | Tetrahedral | 14 [7] | 27 |
Complexation typically increases thermal stability (T_d + 25 °C vs. ligand) and introduces metal-centered redox behavior usable in thin-film electronics [8].